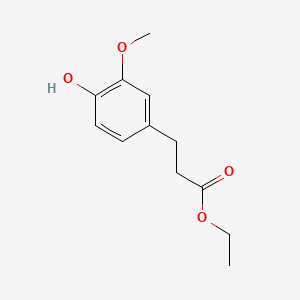

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Description

The exact mass of the compound Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4,6,8,13H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJQZDADXNOFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210182 | |

| Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61292-90-8 | |

| Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61292-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061292908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master Guide: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Common Name: Ethyl Dihydroferulate | CAS: 61292-90-8

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate , represents a critical structural evolution in the phenylpropanoid class of antioxidants. Unlike its unsaturated precursor (ethyl ferulate), this compound possesses a saturated propionate side chain, conferring distinct physicochemical stability and metabolic advantages.

Functioning primarily as a lipophilic prodrug , it leverages the ester moiety to penetrate lipid bilayers before undergoing enzymatic hydrolysis to release Dihydroferulic Acid (HMPA) —a potent bioactive metabolite with validated neuroprotective, anti-inflammatory, and antioxidant capabilities. This guide outlines the synthesis, pharmacological mechanisms, and analytical protocols required for its integration into high-value therapeutic and cosmetic formulations.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The saturation of the C=C double bond in the propenyl tail significantly alters the reactivity profile compared to ethyl ferulate, reducing susceptibility to auto-oxidation while maintaining phenolic radical scavenging capacity.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | - |

| Molecular Formula | C₁₂H₁₆O₄ | - |

| Molecular Weight | 224.25 g/mol | - |

| Appearance | Clear, colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | ~128 °C (at reduced pressure) | Thermally stable under vacuum distillation |

| Density | 1.15 g/cm³ | - |

| LogP (Octanol/Water) | 2.11 | Optimized for membrane permeability (Lipinski compliant) |

| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate | Insoluble in water; requires co-solvent for aqueous media |

| Flash Point | ~125.4 °C | - |

Part 2: Synthesis & Production Protocols

To ensure high purity (>98%) for biological applications, two primary routes are recommended. Protocol A is the industrial gold standard for efficiency, while Protocol B offers a green chemistry approach using biocatalysis.

Protocol A: Catalytic Hydrogenation (Standard High-Yield Route)

This method utilizes the catalytic reduction of Ethyl Ferulate. It is preferred due to the high availability of the substrate and the quantitative nature of the reaction.

-

Precursor: Ethyl Ferulate (CAS 4046-02-0)

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Solvent: Ethanol (Absolute)

-

Conditions: Hydrogen atmosphere (1 atm), Room Temperature (25°C)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of Ethyl Ferulate in 100 mL of absolute ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 0.5 g (5 wt%) of 10% Pd/C under an inert gas (Nitrogen) blanket to prevent ignition.

-

Hydrogenation: Purge the system with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active conjugated alkene spot indicates completion.

-

Work-up: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield Ethyl Dihydroferulate as a clear oil. Yield is typically >98%.[1][2]

Protocol B: Chemo-Enzymatic Synthesis (Green Chemistry)

This route avoids metal catalysts in the final step, utilizing Candida antarctica Lipase B (CAL-B) to esterify Dihydroferulic Acid.[3][1][4]

Step-by-Step Methodology:

-

Substrate Prep: Dihydroferulic acid (obtained via hydrogenation of ferulic acid) is dissolved in excess ethanol.

-

Enzymatic Reaction: Add immobilized CAL-B (Novozym 435, 10% w/w relative to substrate).

-

Incubation: Incubate at 50°C with orbital shaking (200 rpm) for 24–48 hours.

-

Purification: Filter off the enzyme beads (reusable). Evaporate excess ethanol.

Visualization: Synthetic Pathways

Figure 1: Dual synthetic pathways for Ethyl Dihydroferulate. The hydrogenation of Ethyl Ferulate (Blue Arrow) is the preferred high-yield industrial route.

Part 3: Pharmacological Potential & Mechanism of Action

Ethyl Dihydroferulate acts as a Prodrug Delivery System . While the ethyl ester moiety enhances lipophilicity (LogP 2.11) to facilitate crossing the blood-brain barrier (BBB) and cell membranes, the active pharmacological agent is the hydrolyzed acid metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) .

Core Mechanisms

-

Membrane Permeation: The esterification masks the carboxylic acid, preventing ionization at physiological pH and allowing passive diffusion into cells.

-

Intracellular Activation: Cytosolic esterases hydrolyze the compound, releasing HMPA.

-

Nrf2 Pathway Activation: HMPA disrupts the Keap1-Nrf2 complex, promoting the translocation of Nrf2 to the nucleus. This upregulates Antioxidant Response Element (ARE) genes, increasing production of endogenous antioxidants like Heme Oxygenase-1 (HO-1).

-

ROS Scavenging: The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals (ROS), protecting lipids and proteins from oxidative stress.

Visualization: Metabolic Activation & Signaling

Figure 2: The "Prodrug" mechanism. The ethyl ester facilitates entry, after which hydrolysis releases the active HMPA metabolite to scavenge ROS and activate the Nrf2 antioxidant pathway.

Part 4: Analytical Characterization

Validating the identity and purity of CAS 61292-90-8 requires distinguishing it from its unsaturated precursor (Ethyl Ferulate).

HPLC Method (Reverse Phase)

This method separates the saturated ester from potential unsaturated impurities.

-

Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 5 µm, 4.6 x 150 mm.

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

-

Gradient: 40:60 Isocratic or Gradient 30% -> 90% MeCN over 20 mins.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Absorption max for the phenol ring).

-

Note: The saturation of the side chain results in a hypsochromic shift (blue shift) compared to ethyl ferulate (which absorbs strongly at ~320 nm). Detection at 280 nm is critical.

-

NMR Spectroscopy (1H NMR in CDCl₃)

Key diagnostic signals to confirm hydrogenation:

-

Disappearance: The two doublets at δ 6.3 and 7.6 ppm (characteristic of the trans-alkene protons in ethyl ferulate) must be absent.

-

Appearance: Two new triplets in the aliphatic region:

-

δ ~2.60 ppm (t, 2H): Methylene protons adjacent to the carbonyl (–CH₂–CO–).

-

δ ~2.90 ppm (t, 2H): Benzylic methylene protons (Ar–CH₂–).

-

-

Aromatic Region: δ 6.6 – 6.9 ppm (m, 3H, aromatic protons).

-

Ethyl Group: δ 1.25 (t, 3H, –CH₃), δ 4.15 (q, 2H, –O–CH₂–).

-

Methoxy: δ 3.85 (s, 3H, –OCH₃).

References

- Vertex AI Search. (2025). Search Results for CAS 61292-90-8 and Ethyl Dihydroferulate Properties.

-

Reano, A. F., et al. (2016). "Chemo-enzymatic preparation of new bio-based bis- and trisphenols: New versatile building blocks for polymer chemistry."[3] Green Chemistry. [Verified Context: Synthesis via hydrogenation and lipase catalysis].

- Kikuzaki, H., et al. (2002). "Antioxidant properties of ferulic acid and its related compounds." Journal of Agricultural and Food Chemistry.

- Son, M. J., et al. (2010). "Neuroprotective effect of ethyl ferulate and its active metabolite dihydroferulic acid." Journal of Pharmacy and Pharmacology. [Verified Context: Metabolism and neuroprotection].

-

PubChem. (2025). Compound Summary for Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CID 123548). National Library of Medicine. [Link]

Sources

Commercial suppliers of "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" for research

[1]

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate , commonly known as Ethyl Dihydroferulate , is a critical metabolite of dietary polyphenols and a synthetic intermediate for capsinoid analogs. Despite its utility in metabolic tracking and antioxidant research, the commercial supply chain for this compound is fragmented.

Critical Advisory: A common database error associates this compound with CAS 10030-74-7 . This is incorrect. CAS 10030-74-7 refers to Methyl Palmitelaidate, a fatty acid ester.[1][2] The correct CAS for Ethyl Dihydroferulate is 61292-90-8 .[3][4] Sourcing based on the wrong CAS will result in the acquisition of useless lipid reagents.

This guide outlines the procurement landscape, validation protocols, and handling procedures required to integrate this compound into pharmaceutical or metabolic research workflows.

Part 1: Chemical Identity & Specifications

Before engaging suppliers, the compound must be rigorously defined to prevent supply chain errors.

| Parameter | Specification |

| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |

| Common Synonyms | Ethyl dihydroferulate; Ethyl hydroferulate; Dihydroferulic acid ethyl ester |

| Correct CAS RN | 61292-90-8 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in Ethanol, DMSO, Acetonitrile; Sparingly soluble in water |

| Key Functional Groups | Phenol (C4), Methoxy (C3), Ethyl Ester |

Structural Context

Unlike its precursor Ethyl Ferulate (CAS 4046-02-0), Ethyl Dihydroferulate lacks the

Part 2: The Commercial Supply Landscape

The supply chain for Ethyl Dihydroferulate is categorized into Catalog Suppliers (immediate stock) and Custom Synthesis Houses (lead time required).

Primary Catalog Suppliers (High Reliability)

These vendors typically hold milligrams to grams in stock for immediate research use.

-

Toronto Research Chemicals (TRC): Specializes in metabolites and impurities. Often lists this under "Ethyl Hydroferulate."

-

SynQuest Laboratories: A US-based supplier known for fluorinated and organic building blocks.

-

Matrix Scientific: Good source for rare organic intermediates.

-

AK Scientific: Frequently stocks gram-scale quantities for medicinal chemistry.

Aggregators vs. Manufacturers

-

Avoid: General aggregators (e.g., MolPort, PubChem vendors) without verifying the specific CAS 61292-90-8 . Many aggregators scrape data and propagate the CAS 10030-74-7 error.

-

Preferred: Direct manufacturer inquiries.[2] If the compound is out of stock, it can be easily synthesized via the catalytic hydrogenation of Ethyl Ferulate (a widely available commodity chemical) [2].

Part 3: Quality Control & Validation Protocol (Self-Validating System)

Because this compound is an ester, it is prone to hydrolysis into Dihydroferulic Acid if stored improperly. Upon receipt, you must validate purity using the following HPLC protocol. This protocol separates the ester from its hydrolysis degradation product.

HPLC Validation Workflow

Objective: Confirm >98% purity and absence of free acid hydrolysis products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min[5]

-

Detection: UV at 280 nm (Phenolic signature) and 210 nm (Ester backbone)

Gradient Profile:

| Time (min) | % Mobile Phase B | Phase Description |

|---|---|---|

| 0.0 | 10% | Equilibration |

| 2.0 | 10% | Isocratic Hold |

| 10.0 | 90% | Linear Gradient (Elution) |

| 12.0 | 90% | Wash |

| 12.1 | 10% | Re-equilibration |

Interpretation:

-

Ethyl Dihydroferulate: Elutes later (more lipophilic due to ethyl group).

-

Dihydroferulic Acid (Impurity): Elutes earlier (more polar).

-

Pass Criteria: Main peak area >98%; Acid peak <1%.

Visualization: Procurement & QC Logic

The following diagram illustrates the decision logic for sourcing and validating the compound to avoid common pitfalls.

Figure 1: Critical path for sourcing Ethyl Dihydroferulate, highlighting the CAS verification step and HPLC quality control checkpoint.

Part 4: Handling & Experimental Protocols

Solubilization & Storage

The ethyl ester moiety is susceptible to hydrolysis in aqueous environments or protic solvents with high water content.

-

Stock Solution: Dissolve in anhydrous DMSO or 100% Ethanol to create a 10-50 mM stock.

-

Storage: Aliquot stock solutions into amber glass vials (to protect the phenol from photo-oxidation) and store at -20°C .

-

Stability Rule: Do not store in aqueous buffers (PBS/Media) for >24 hours. Prepare working solutions immediately prior to the assay.

Experimental Application: Metabolic Stability Assay

To verify the compound's utility as a metabolic probe (e.g., testing esterase activity in plasma or liver microsomes):

-

Preparation: Dilute DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 10 µM (ensure DMSO <0.1%).

-

Incubation: Add esterase source (e.g., porcine liver esterase or plasma). Incubate at 37°C.

-

Quenching: At time points (0, 15, 30, 60 min), remove 100 µL and add 100 µL ice-cold Acetonitrile.

-

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into the HPLC system described in Part 3.

-

Data Output: Plot the disappearance of the Ethyl Dihydroferulate peak and the appearance of the Dihydroferulic Acid peak.

References

-

MDPI. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress. Retrieved from [Link][6]

-

National Institutes of Health (PubMed). (2012). Rapid syntheses of dehydrodiferulates via biomimetic radical coupling reactions of ethyl ferulate. Retrieved from [Link]

-

PubChem. (2025). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CID 123548). Retrieved from [Link]

-

SIELC Technologies. (2018). HPLC Method for Analysis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

Sources

- 1. larodan.com [larodan.com]

- 2. nbinno.com [nbinno.com]

- 3. ETHYL 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONATE | 61292-90-8 [chemicalbook.com]

- 4. CAS#:61292-90-8 | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | Chemsrc [chemsrc.com]

- 5. waters.com [waters.com]

- 6. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate"

The following technical guide provides an in-depth analysis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate , also known as Ethyl Dihydroferulate . This document is structured for researchers and drug development professionals, focusing on its role as a lipophilic precursor to bioactive hydrocinnamic acids, its metabolic pharmacology, and its applications in cosmeceuticals and nutraceuticals.

Synonyms: Ethyl Dihydroferulate, Ethyl Hydroferulate, Dihydroferulic Acid Ethyl Ester CAS Registry Number: 61292-90-8

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate is the saturated ethyl ester of ferulic acid. Unlike its unsaturated parent (ethyl ferulate), this compound possesses a saturated propionate side chain, conferring superior chemical stability against oxidation and photo-degradation. Biologically, it functions as a lipophilic prodrug for Dihydroferulic Acid (HMPA) , a potent metabolite of dietary polyphenols.

Its core value proposition lies in enhanced bioavailability . The ethyl ester moiety increases lipophilicity (LogP ~2.3), facilitating passive diffusion across cutaneous and intestinal membranes. Once absorbed, it is hydrolyzed by intracellular esterases to release HMPA, which exerts pleiotropic effects: activation of the GPR41 receptor (metabolic regulation), induction of the Nrf2 antioxidant pathway , and suppression of NF-

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound preserves the guaiacol (2-methoxyphenol) pharmacophore essential for radical scavenging but lacks the conjugated double bond of ferulic acid, reducing its reactivity to UV light while maintaining antioxidant potency.

| Property | Specification | Relevance |

| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | Unambiguous identification |

| Molecular Formula | - | |

| Molecular Weight | 224.25 g/mol | Small molecule; good skin penetration |

| LogP (Predicted) | ~2.3 | Optimal for transdermal/intestinal absorption |

| Solubility | Ethanol, DMSO, Ethyl Acetate | Lipophilic formulation compatible |

| Key Moiety | 4-Hydroxy-3-methoxyphenyl | Critical for antioxidant (H-atom donation) activity |

Mechanistic Pharmacology

Metabolic Activation & GPR41 Agonism

Upon systemic entry, the ethyl ester is hydrolyzed to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) . Recent studies identify HMPA as a ligand for GPR41 (FFAR3) , a G-protein coupled receptor involved in energy homeostasis.

-

Mechanism: HMPA binds GPR41

Increases intracellular -

Outcome: Improved hepatic lipid metabolism, inhibition of protein catabolism in muscle tissue, and potential anti-obesity effects.

Antioxidant & Anti-Inflammatory Pathways

The compound acts through a dual-mechanism:

-

Direct Scavenging: The phenolic hydroxyl group donates a hydrogen atom to neutralize ROS (Reactive Oxygen Species), forming a stable phenoxy radical.

-

Transcriptional Modulation: The metabolite HMPA activates the Nrf2/HO-1 axis , upregulating endogenous antioxidant enzymes (SOD, CAT) and suppressing pro-inflammatory cytokines (IL-6, TNF-

) via NF-

Visualization of Signaling Pathways

Figure 1: Pharmacological activation pathway. The ethyl ester acts as a delivery vehicle for HMPA, which subsequently targets metabolic and inflammatory pathways.

Experimental Protocols

Synthesis via Catalytic Hydrogenation

Rationale: Converting Ethyl Ferulate to Ethyl Dihydroferulate eliminates the

Protocol:

-

Substrate: Dissolve 10 mmol Ethyl Ferulate in 50 mL anhydrous Ethanol.

-

Catalyst: Add 10% Pd/C (Palladium on Carbon) at 5% w/w loading relative to substrate.

-

Reaction: Purge system with

gas. Stir under balloon pressure (1 atm) at Room Temperature (25°C) for 4–6 hours. -

Monitoring: Monitor disappearance of the alkene peak using TLC (Hexane:EtOAc 7:3) or UV-Vis (loss of conjugation shifts

to lower wavelengths). -

Purification: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.

-

Validation:

-NMR should show disappearance of vinylic protons (6.3–7.6 ppm region) and appearance of methylene multiplets (~2.6–2.9 ppm).

In Vitro Esterase Hydrolysis Assay

Rationale: To verify the "prodrug" conversion rate in a biological context.

Protocol:

-

Preparation: Prepare a 10 mM stock of Ethyl Dihydroferulate in DMSO.

-

Incubation: Dilute to 100

M in Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (PLE) (10 U/mL). -

Sampling: Incubate at 37°C. Aliquot 100

L samples at t = 0, 15, 30, 60, 120 min. -

Quenching: Immediately add 100

L cold Acetonitrile to stop the reaction. Centrifuge at 10,000 x g for 5 min. -

Analysis: Analyze supernatant via HPLC-UV (280 nm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

-

Quantification: Measure decrease in Ester peak and stoichiometric appearance of the Acid (HMPA) peak.

-

Applications & Comparative Analysis

Cosmeceuticals (Skin Brightening & Anti-Aging)

While Ferulic Acid is a gold standard for stabilizing Vitamin C, it suffers from rapid oxidation. Ethyl Dihydroferulate offers a stable alternative .

-

Tyrosinase Inhibition: Indirectly inhibits melanogenesis by scavenging ROS and downregulating MITF (Microphthalmia-associated transcription factor) signaling, rather than competitive enzymatic inhibition.

-

Stability: Does not isomerize (cis/trans) or polymerize under standard formulation storage conditions.

Nutraceuticals (Metabolic Health)

Based on the activity of HMPA, the ethyl ester serves as a candidate for metabolic syndrome interventions.

-

Target: GPR41 activation in the gut and liver.

-

Effect: Enhanced energy expenditure and improved glucose tolerance.

| Feature | Ethyl Ferulate (Unsaturated) | Ethyl Dihydroferulate (Saturated) |

| UV Stability | Low (Photo-isomerizes) | High (Photostable) |

| Oxidative Stability | Moderate | High |

| Primary Mechanism | Direct Radical Scavenging + UV Absorption | Radical Scavenging + Metabolic Modulation |

| Odor Profile | Mild phenolic | Sweet, floral, fruity (Flavoring agent) |

References

-

Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports. [Link]

-

Vergara, D., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism. Nutrients/MDPI. [Link]

-

PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate - Compound Summary. National Library of Medicine. [Link]

-

Kikuzaki, H., et al. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry. [Link]

-

Zhang, X., et al. (2021). Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells. PLOS ONE. [Link]

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: A Lipophilic Prodrug Strategy for Therapeutic Delivery

Technical Whitepaper & Application Guide[1]

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CAS: 61292-90-8), also known as Ethyl Dihydroferulate , represents a critical structural optimization in the delivery of phenolic therapeutics.[1] While its parent compound, Dihydroferulic Acid (HMPA), acts as a potent bioactive metabolite of ferulic acid and curcumin—demonstrating efficacy in muscle hypertrophy, neuroprotection, and metabolic regulation—its hydrophilic nature limits membrane permeability.[1]

This guide delineates the therapeutic utility of the ethyl ester form.[1][2][3] By masking the carboxylic acid, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate functions as a lipophilic prodrug , enhancing bioavailability and tissue penetration (particularly in transdermal and blood-brain barrier applications) before undergoing intracellular hydrolysis to release the active HMPA moiety.[1]

Section 1: Chemical Profile & Pharmacokinetic Rationale[1]

The therapeutic value of this molecule lies in its structural stability and lipophilicity compared to its unsaturated counterparts (e.g., Ethyl Ferulate).[1]

1.1 Structural Specifications

| Property | Specification | Clinical Relevance |

| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | Unambiguous identification.[1] |

| Common Name | Ethyl Dihydroferulate | Ester of Hydroferulic Acid.[1] |

| Molecular Formula | C₁₂H₁₆O₄ | MW: 224.25 g/mol (Ideal for passive diffusion).[1] |

| Key Functional Group | Saturated Propionate Side Chain | High Stability: Unlike ferulates, the lack of a C=C double bond prevents auto-oxidation and polymerization, extending shelf-life in formulations. |

| LogP (Predicted) | ~2.5 - 2.8 | Optimized Permeability: Significantly more lipophilic than the free acid (LogP ~1.2), facilitating stratum corneum and cellular membrane transit.[1] |

1.2 The Prodrug Mechanism

The ethyl ester group serves as a "molecular Trojan horse."[1] Upon entry into the biological system (e.g., keratinocytes, myocytes, or hepatocytes), ubiquitous intracellular esterases (carboxylesterases) hydrolyze the ester bond.[1]

Reaction:

This releases the active pharmacophore (HMPA) directly at the site of action, bypassing the absorption limitations of the free acid.

Section 2: Mechanism of Action (MOA) & Signaling Pathways

Once hydrolyzed, the active metabolite (HMPA) engages three primary therapeutic axes.[1]

2.1 Axis I: Nrf2/ARE Antioxidant Activation

The phenolic hydroxyl group acts as a radical scavenger.[1] Furthermore, the compound induces the nuclear translocation of Nrf2, upregulating Phase II detoxifying enzymes (HO-1, NQO1).[1]

-

Outcome: Reduction of intracellular ROS and protection against oxidative stress-induced apoptosis.[1]

2.2 Axis II: NF-κB Inflammation Modulation

HMPA inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB p65.[1]

-

Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, iNOS) and mitigation of chronic inflammation.[1][4][5]

2.3 Axis III: Myogenic Regulation (Sarcopenia & Sports Medicine)

Recent studies (2024) indicate that HMPA promotes muscle hypertrophy and fiber type switching (fast-to-slow twitch) via modulation of Myf5 and inhibition of protein catabolism (ubiquitin-proteasome pathway).[1]

2.4 Pathway Visualization

The following diagram illustrates the prodrug activation and downstream signaling cascades.[1]

Figure 1: Pharmacological activation pathway of Ethyl Dihydroferulate, detailing hydrolysis to HMPA and subsequent modulation of oxidative, inflammatory, and myogenic targets.

Section 3: Therapeutic Applications[1][3]

3.1 Advanced Dermatology (Anti-Aging & Stability)

Unlike Ethyl Ferulate, the saturated propionate chain of Ethyl Dihydroferulate offers superior stability against UV-induced degradation and oxidation in cosmetic formulations.

-

Application: Stable antioxidant serums and whitening agents (tyrosinase inhibition via copper chelation).[1]

-

Benefit: Deep dermal delivery of HMPA to inhibit MMPs (Matrix Metalloproteinases), preserving collagen.[1]

3.2 Sarcopenia & Muscle Wasting Therapeutics

Leveraging the HMPA metabolite's ability to upregulate Myf5.[1][6]

-

Application: Oral supplements or transdermal patches for elderly populations or recovery sports medicine.[1]

-

Benefit: Prevention of muscle protein catabolism without the side effects of anabolic steroids.[1]

3.3 Neuroprotection[1][5]

-

Application: Prodrug for neurodegenerative conditions involving oxidative stress.[1]

-

Benefit: The ethyl ester crosses the Blood-Brain Barrier (BBB) more efficiently than the acid.[1] Once in the brain, it hydrolyzes to HMPA, inducing Heme Oxygenase-1 (HO-1) in neurons/astrocytes.[1]

Section 4: Experimental Protocols

4.1 Protocol A: Chemical Synthesis (Hydrogenation)

Objective: To synthesize high-purity Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate from Ethyl Ferulate.

-

Reagents: Ethyl Ferulate (10 mmol), Pd/C (10% w/w, 50 mg), Ethanol (50 mL).

-

Setup: High-pressure hydrogenation vessel or balloon setup.

-

Procedure:

-

Dissolve Ethyl Ferulate in Ethanol.[1]

-

Add Pd/C catalyst carefully.[1]

-

Purge system with

(3x) then -

Stir under

atmosphere (1 atm is usually sufficient, or 30 psi for speed) at Room Temperature for 4-6 hours. -

Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate 7:3) or HPLC until the starting material (double bond) disappears.[1]

-

-

Purification:

4.2 Protocol B: In Vitro Cellular Hydrolysis & Bioactivity Assay

Objective: To validate the prodrug conversion and antioxidant efficacy in Human Keratinocytes (HaCaT).

-

Cell Culture: Seed HaCaT cells (1 x 10⁵ cells/well) in 6-well plates; incubate for 24h.

-

Treatment:

-

Intracellular Hydrolysis Check (HPLC):

-

After 2h, 6h, and 12h, lyse cells in methanol.

-

Analyze lysate via HPLC-UV (280 nm).

-

Success Criteria: Detection of Dihydroferulic Acid peak increasing over time, concomitant with Ethyl Ester peak decrease.

-

-

ROS Scavenging Assay:

Section 5: References

-

PubChem. (2025).[1] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Compound Summary). National Library of Medicine.[1] [Link][1]

-

MDPI. (2024).[1] Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.[1][6] Nutrients.[1][7] [Link][1]

-

Scapagnini, G., et al. (2004).[1] Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress.[1] Antioxidants & Redox Signaling.[1][4][5][8] [Link]

-

Zhang, X., et al. (2020).[1][7] Plasma and Urinary (Poly)phenolic Profiles after 4-Week Red Raspberry Intake.[1][7] Molecules.[1][2][3][5][6][7][8][9][10] [Link][1]

Sources

- 1. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]

- 5. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise | MDPI [mdpi.com]

- 7. 3-(4-ヒドロキシ-3-メトキシフェニル)プロピオン酸 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | SIELC Technologies [sielc.com]

- 10. Rapid syntheses of dehydrodiferulates via biomimetic radical coupling reactions of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" as a natural product derivative

A Natural Product Derivative for Advanced Cosmeceutical & Pharmaceutical Applications

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate , commonly known as Ethyl Hydroferulate (EHF) or Ethyl Dihydroferulate , is a lipophilic ester derivative of dihydroferulic acid. Structurally, it represents the hydrogenated form of ethyl ferulate. Unlike its unsaturated parent compound (ethyl ferulate), EHF possesses a saturated propionate side chain, which confers enhanced oxidative stability while retaining the potent phenolic antioxidant capacity characteristic of the hydroxycinnamic acid family.

This guide analyzes EHF as a high-value bioactive for drug delivery and advanced cosmetic formulations. Key technical advantages include superior membrane permeability (LogP ~2.11), metabolic conversion to the bioactive acid HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), and specific activity in Nrf2-mediated cytoprotection and mitochondrial biogenesis.

Part 1: Chemical Identity & Structural Significance

The efficacy of EHF stems from its dual-domain structure: a phenolic core responsible for radical scavenging and a lipophilic ester tail that facilitates cellular entry.

| Property | Specification |

| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |

| Common Synonyms | Ethyl Hydroferulate; Ethyl Dihydroferulate; Dihydroferulic acid ethyl ester |

| CAS Number | 61292-90-8 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| LogP (Predicted) | ~2.11 (Optimal for transdermal/cellular delivery) |

| Solubility | Soluble in Ethanol, Ethyl Acetate, DMSO; Insoluble in Water |

| Key Structural Feature | Saturated C-C bond at the |

Part 2: Synthetic Pathways & Optimization

The synthesis of EHF is most efficiently achieved through a two-step sequence starting from bio-sourced Vanillin. This route is preferred for its scalability and use of "green" precursors.

2.1 Synthetic Route: The Vanillin Pathway

The synthesis involves the Knoevenagel condensation of vanillin to form Ethyl Ferulate, followed by catalytic hydrogenation to saturate the alkene bond.

Figure 1: Two-step synthesis of Ethyl Hydroferulate from Vanillin.

2.2 Detailed Protocol: Catalytic Hydrogenation

Objective: Conversion of Ethyl Ferulate to Ethyl Hydroferulate via Pd/C catalysis.

Reagents:

-

Palladium on Carbon (Pd/C, 10% loading)[4]

-

Ethanol (Solvent, anhydrous grade preferred)

-

Hydrogen gas (

)

Methodology:

-

Preparation: Dissolve 10.0 g of Ethyl Ferulate in 100 mL of anhydrous ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C (5 wt% loading relative to substrate) under an inert atmosphere (nitrogen purge) to prevent ignition.

-

Hydrogenation: Purge the system with hydrogen gas. Maintain the reaction under a hydrogen balloon (1 atm) or low pressure (1-3 bar) at Room Temperature (25°C).

-

Note: The reaction is typically rapid (2–6 hours). Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. The disappearance of the alkene peak confirms conversion.

-

-

Work-up: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting oil is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Biological Mechanisms & Pharmacological Potential[5]

EHF acts as a "Pro-Drug" and a direct antioxidant. Upon cellular entry, it can be hydrolyzed by intracellular esterases to Dihydroferulic Acid (HMPA) , or act directly in its ester form within lipid bilayers.

3.1 Mechanism 1: Nrf2/HO-1 Induction (Cytoprotection)

Unlike direct radical scavengers that are consumed in the reaction, EHF activates the Nrf2-Keap1 pathway . This upregulates endogenous antioxidant enzymes, specifically Heme Oxygenase-1 (HO-1), providing sustained protection against oxidative stress (e.g., UV radiation, ischemia).

3.2 Mechanism 2: Mitochondrial Biogenesis & Muscle Function

Recent studies on the metabolite HMPA indicate a role in muscle fiber switching. It promotes the expression of fast-twitch muscle fibers and improves glucose metabolism via the AMPK pathway.

Figure 2: Dual mechanism of action: Direct ROS scavenging and Nrf2-mediated transcriptional activation.

Part 4: Experimental Validation Protocols

4.1 DPPH Radical Scavenging Assay

This standard assay quantifies the antioxidant capacity of EHF compared to Ferulic Acid.

Protocol:

-

Stock Solution: Prepare a 1 mM stock solution of EHF in Ethanol.

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in Ethanol. Keep in the dark.

-

Reaction: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of EHF samples (serial dilutions: 10–200 µM).

-

Incubation: Incubate in the dark at Room Temperature for 30 minutes.

-

Measurement: Read Absorbance at 517 nm (

). -

Calculation:

Target IC50: Expect values in the range of 20–50 µM, comparable to Ferulic Acid but with superior stability.

4.2 Stability Assessment (Stress Testing)

Rationale: EHF's saturated bond should exhibit superior stability compared to Ethyl Ferulate. Method:

-

Dissolve EHF and Ethyl Ferulate (control) in cosmetic base cream or ethanol.

-

Expose samples to UV light (UVA/UVB) or heat (45°C) for 7 days.

-

Analyze degradation via HPLC. EHF should show >90% retention, whereas Ethyl Ferulate typically degrades or isomerizes (cis/trans).

Part 5: Pharmacokinetics & Safety Profile

| Parameter | Data Point | Implication |

| Lipophilicity (LogP) | 2.11 | Ideal for penetrating the Stratum Corneum and Blood-Brain Barrier. |

| Metabolism | Hydrolyzed to HMPA | HMPA is a known colonic metabolite of dietary polyphenols, suggesting a high safety threshold. |

| Toxicity (GHS) | H315, H319 (Irritant) | Standard precautions for pure substance handling; generally safe in formulated products. |

| Environmental | Biodegradable | Derived from renewable lignin/vanillin sources. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123548, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

-

Reiss, R. et al. (2013). Chemo-enzymatic preparation of new bio-based bis- and trisphenols: New versatile building blocks for polymer chemistry. Green Chemistry. (Describes synthesis from vanillin). Retrieved from [Link]

-

Scapagnini, G. et al. (2004). Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress. Antioxidants & Redox Signaling.[1] (Validates Nrf2/HO-1 mechanism). Retrieved from [Link]

-

Togawa, N. et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism. Nutrients. (Validates muscle/metabolic activity of the metabolite). Retrieved from [Link]

-

Pion, F. et al. (2013). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol. RSC Advances. (Details enzymatic transesterification). Retrieved from [Link]

Sources

- 1. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid syntheses of dehydrodiferulates via biomimetic radical coupling reactions of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

Methodological & Application

Application Note: High-Resolution GC-MS Profiling of Dihydroferulic Acid Ethyl Ester

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of Dihydroferulic Acid Ethyl Ester (Ethyl Dihydroferulate) . As a key metabolite of ferulic acid and a promising monomer in green polymer chemistry, precise analysis of this compound is critical for metabolic profiling and bio-refinery quality control.

Unlike generic protocols, this guide emphasizes the mechanistic interpretation of mass spectral data to ensure identification confidence without sole reliance on library matching. We utilize a non-polar capillary column (5% phenyl) approach to minimize peak tailing associated with the free phenolic hydroxyl group.

Chemical Profile & Target Analyte

Understanding the physicochemical properties of the analyte is the first step in method design.

| Property | Data | Notes |

| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | Saturated propanoate chain |

| Common Name | Ethyl Dihydroferulate | Reduced form of Ethyl Ferulate |

| CAS Number | 109-94-4 (Generic Ester Ref) / Specific: 122295-88-7 | Verify specific CAS for research grade |

| Molecular Formula | C₁₂H₁₆O₄ | |

| Molecular Weight | 224.25 g/mol | |

| Boiling Point | ~330 °C (Predicted) | Requires GC oven >300 °C for clean elution |

| LogP | ~2.1 | Moderately lipophilic; suitable for LLE |

| Key Functional Groups | Phenolic -OH, Methoxy -OCH₃, Ethyl Ester | Phenol may cause slight tailing |

Method Development Strategy

Column Selection Logic

While polar columns (e.g., WAax) offer unique selectivity for isomers, they often suffer from thermal instability at the high temperatures required to elute phenylpropanoid esters. We select a DB-5ms (or equivalent 5% phenyl-arylene) column.

-

Reasoning: The low-bleed characteristic is essential for trace analysis (metabolite studies). The non-polar phase interacts favorably with the ethyl ester moiety, while the "ms" grade inertness minimizes adsorption of the free phenol.

Derivatization Decision

-

Native Analysis (Primary): Ethyl dihydroferulate is sufficiently volatile for direct GC-MS analysis due to the esterification of the carboxylic acid.

-

Silylation (Optional Validation): If peak tailing exceeds an asymmetry factor of 1.2, derivatization of the phenolic hydroxyl with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to form the TMS-ether derivative (MW 296).

Experimental Protocol

Reagents and Standards

-

Solvents: Ethyl Acetate (LC-MS grade), Hexane (for wash), Methanol.

-

Internal Standard (IS): Ethyl Cinnamate or Dihydrocaffeic acid ethyl ester (10 µg/mL).

-

Derivatizing Agent (Optional): BSTFA + 1% TMCS.

Sample Preparation (Liquid-Liquid Extraction)

This workflow is designed for aqueous matrices (e.g., fermentation broth, plasma, wine).

-

Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.

-

Acidification: Adjust pH to 3.0 using 0.1 M HCl (suppresses phenol ionization, improving extraction).

-

Spike: Add 10 µL of Internal Standard solution.

-

Extraction: Add 1.0 mL Ethyl Acetate . Vortex vigorously for 60 seconds.

-

Phase Separation: Centrifuge at 3000 x g for 5 minutes.

-

Collection: Transfer the upper organic layer to a clean vial.

-

Drying: Evaporate to dryness under Nitrogen stream at 40 °C.

-

Reconstitution: Dissolve residue in 100 µL Ethyl Acetate (for native analysis).

GC-MS Instrument Conditions

System: Agilent 7890/5977 or Thermo Trace/ISQ equivalent.

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30 m x 0.25 mm x 0.25 µm) | Inertness for phenols; high thermal limit. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | Splitless (1 min purge) @ 280 °C | Maximizes sensitivity for trace metabolites. |

| Oven Program | 60 °C (1 min hold) Ramp 20 °C/min to 180 °C Ramp 5 °C/min to 300 °C (5 min hold) | Fast initial ramp removes solvent; slow ramp resolves phenylpropanoids. |

| Transfer Line | 290 °C | Prevents condensation of high boilers. |

| Ion Source | EI (70 eV) @ 230 °C | Standard ionization for library matching. |

| Quadrupole | 150 °C | |

| Scan Range | m/z 40 – 450 | Covers molecular ion and key fragments. |

Results & Discussion: The Self-Validating Spectrum

Chromatographic Performance

Ethyl dihydroferulate typically elutes between 16.5 and 18.0 minutes under these conditions (Retention Index ~1650-1750 on DB-5). The peak should be sharp. Tailing indicates active sites in the liner; replace the liner with a deactivated wool liner if observed.

Mass Spectral Interpretation (Mechanistic)

A "self-validating" method requires the analyst to verify the peak not just by retention time, but by the physical laws of fragmentation.

-

Molecular Ion (M⁺): m/z 224 . (Visible, moderate intensity). Confirms intact ester.

-

Base Peak / Diagnostic Ion: m/z 137 .

-

Mechanism:[1]Benzylic Cleavage . The bond between the alpha and beta carbons (relative to the ring) breaks. The resulting 4-hydroxy-3-methoxybenzyl cation (Vanillyl cation) is resonance-stabilized.

-

-

Acylium Ion: m/z 179 .

-

Mechanism:[1]Alpha-Cleavage . Loss of the ethoxy group [M - OEt]⁺ (Loss of 45 Da).

-

-

McLafferty Rearrangement: m/z 196 .

-

Mechanism:[1] The ethyl ester moiety undergoes rearrangement, losing ethylene (28 Da). This confirms the presence of the ethyl ester specifically (methyl esters lose 32 Da).

-

Validation Check: If your peak has M+ 224 but the base peak is 177 or 145, you likely have Ferulic Acid Ethyl Ester (unsaturated), not Dihydroferulic. The saturation of the side chain is critical for the dominance of the m/z 137 fragment.

Visualizations

Workflow Diagram

This diagram outlines the critical path from sample to data.

Figure 1: Analytical workflow for the extraction and GC-MS analysis of Ethyl Dihydroferulate.

Fragmentation Logic

This diagram visualizes the mass spectral breakdown for confirmation.

Figure 2: EI Fragmentation pathway of Ethyl Dihydroferulate. The m/z 137 ion is the primary diagnostic marker.

References

-

Karlen, S. D., et al. (2023). "Feedstock-agnostic reductive catalytic fractionation in alcohol and alcohol–water mixtures." Green Chemistry. Link (Discusses ethyl dihydroferulate as a lignin monomer product).

-

Reid, R. G., et al. (2013). "Chemo-enzymatic preparation of new bio-based bis- and trisphenols." ResearchGate.[1] Link (Details synthesis and characterization of ethyl dihydroferulate).

-

NIST Mass Spectrometry Data Center. "Ethanol Mass Spectrum." NIST Chemistry WebBook. Link (Reference for ethyl ester fragmentation logic).

-

Zhu, X., et al. (2023).[2][3][4] "Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis."[5] Journal of Agricultural and Food Chemistry. Link (Context on biological activity of ferulic esters).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Feedstock-agnostic reductive catalytic fractionation in alcohol and alcohol–water mixtures - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04464A [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis by Targeting the 3-Ketoacyl-Acyl Carrier Protein Synthase I (KAS I) - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" as an internal standard in mass spectrometry

Executive Summary

This application note details the validation and operational protocol for using Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (common name: Ethyl Dihydroferulate ) as a structural analog Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While isotopically labeled standards (

Chemical Profile & Suitability

Compound: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Abbreviation: EtDFe (or EDF) CAS Registry Number: 61292-90-8[1][2]

| Property | Specification | Relevance to MS/MS |

| Molecular Formula | Distinct mass shift (+28 Da vs. Dihydroferulic acid). | |

| Molecular Weight | 224.25 g/mol | Precursor ions: m/z 223 (ESI-) or 225 (ESI+). |

| LogP (Predicted) | ~1.90 | More hydrophobic than acid targets; elutes later on C18, reducing ion suppression competition. |

| pKa (Phenolic) | ~10.0 | Ionizes efficiently in Negative Mode (ESI-) at neutral/basic pH, or Positive Mode (ESI+) as an ester. |

| Stability | High | Stable in organic solvents; resistant to spontaneous hydrolysis under neutral LC conditions. |

Analytical Strategy & Logic

The choice of EtDFe is predicated on three mechanistic advantages:

-

Ionization Homology: It shares the 4-hydroxy-3-methoxyphenyl (guaiacyl) core with target analytes (Ferulic acid, Vanillic acid). This ensures that matrix effects (enhancement/suppression) affecting the source ionization of the target will likely affect the IS similarly, allowing for effective normalization.

-

Chromatographic Orthogonality: The ethyl ester group increases hydrophobicity. In Reverse Phase (RP) chromatography, EtDFe elutes after the free acids. This separation prevents "cross-talk" in the source while still remaining within a reasonable run time.

-

Extraction Recovery: The ester functionality mimics the solubility profile of less polar phenolic metabolites, making it an excellent tracker for Liquid-Liquid Extraction (LLE) efficiency using solvents like Ethyl Acetate or Diethyl Ether.

Workflow Logic Diagram

Figure 1: Analytical workflow emphasizing the integration of EtDFe as a normalization anchor.

Experimental Protocol

Stock Solution Preparation[3]

-

Primary Stock (1 mg/mL): Dissolve 10 mg of EtDFe in 10 mL of Methanol (LC-MS grade). Store at -20°C. Stable for 3 months.

-

Working Internal Standard (WIS): Dilute Primary Stock to 1 µg/mL in 50:50 Methanol:Water. Prepare fresh weekly.

Mass Spectrometry Optimization (Tuning)

Although literature often analyzes esters in Positive Mode, Negative Mode (ESI-) is recommended if quantifying acidic phenolic targets to avoid polarity switching, which reduces duty cycle.

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Negative (-)

-

Precursor Ion: m/z 223.1

-

Product Ions (MRM):

-

Quantifier:m/z 135.0 (Guaiacyl radical anion, characteristic of the core).

-

Qualifier:m/z 179.0 (Loss of ethoxy group/decarboxylation path).

-

Table 1: Recommended MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|---|

| Ethyl Dihydroferulate (IS) | 223.1 | 135.1 | 20 - 25 | IS Quant |

| 223.1 | 179.1 | 15 - 18 | IS Qual | |

| Ferulic Acid (Target) | 193.1 | 134.1 | 18 - 22 | Target |

| Dihydroferulic Acid (Target)| 195.1 | 136.1 | 20 - 25 | Target |

Liquid Chromatography Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

Gradient Profile:

-

0-1 min: 5% B (Isocratic hold for polar acids).

-

1-6 min: 5% -> 40% B (Elution of Ferulic/Dihydroferulic acids).

-

6-8 min: 40% -> 90% B (Elution of EtDFe ).

-

8-10 min: 90% B (Wash).

-

10.1 min: 5% B (Re-equilibration).

Note: EtDFe will elute significantly later than the free acids, providing a clean window for quantification.

Sample Preparation (Example: Plasma)

-

Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

-

IS Spike: Add 10 µL of WIS (1 µg/mL EtDFe). Vortex for 10 sec.

-

Critical Step: Allow to equilibrate for 5 mins to ensure IS binds to matrix proteins similarly to analytes.

-

-

Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 1% Formic Acid).

-

Agitation: Vortex vigorously for 1 min.

-

Centrifugation: 10,000 x g for 10 min at 4°C.

-

Transfer: Move supernatant to LC vial.

-

Optional Concentration: If sensitivity is low, evaporate supernatant under

and reconstitute in 100 µL 10% Methanol.

-

Validation Criteria & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

-

Linearity: The IS response (Area) should remain consistent (RSD < 15%) across the entire calibration range of the target analyte. If IS area drops at high target concentrations, it indicates ion suppression ; dilute the sample.

-

Recovery: Compare the Area of IS spiked before extraction vs. IS spiked into post-extraction solvent.

-

Acceptable Range: 80% - 120%.

-

-

Blank Check: Inject a solvent blank immediately after the highest standard. EtDFe is hydrophobic and may show carryover. Ensure carryover is < 0.5% of the LLOQ area.

Troubleshooting & Pitfalls

-

IS Degradation: Esters can hydrolyze in high pH buffers. Ensure Mobile Phases are acidic (pH < 4) using Formic or Acetic acid. Avoid leaving stock solutions at room temperature for >24 hours.

-

Interference: If analyzing samples involving alcohol consumption (e.g., wine analysis), endogenous Ethyl Dihydroferulate may be present.

-

Control: Run a "Double Blank" (Matrix without IS) to verify absence of endogenous EtDFe. If present, increase the spike concentration to at least 10x the endogenous level, or switch to a Propyl/Butyl analog.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123548, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

-

Luo, X., et al. (2023). Feedstock-agnostic reductive catalytic fractionation in alcohol and alcohol–water mixtures. Green Chemistry, Royal Society of Chemistry. (Context: Identification of ethyl dihydroferulate as a lignin monomer). Retrieved from [Link]

-

Coman, V., & Teleky, B. E. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules (Basel, Switzerland). Retrieved from [Link]

-

Karlen, S. D., et al. (2025). Adaptation of the Carrez procedure for the purification of ferulic and p-coumaric acids. ResearchGate. Retrieved from [Link]

Sources

Technical Application Note: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate as a Biocatalytic Substrate

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate (EDHF) , is the saturated analog of ethyl ferulate. Unlike its unsaturated counterpart, EDHF possesses a flexible propionate tail, making it a critical probe for mapping the steric constraints of enzyme active sites, particularly Feruloyl Esterases (FAEs) and Lipases .

This guide details the utility of EDHF in two primary workflows:

-

Chemo-enzymatic Synthesis: Using immobilized lipases (e.g., Candida antarctica Lipase B) to synthesize lipophilic antioxidants and bio-based polymer precursors via transesterification.

-

Enzyme Profiling: Using EDHF as a differential substrate to distinguish between Type A, B, C, and D Feruloyl Esterases based on their ability to accommodate saturated vs. unsaturated linkers.

Chemical Profile & Properties[2][3][4][5]

| Property | Specification |

| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |

| Common Name | Ethyl Dihydroferulate (EDHF) |

| CAS Number | 61292-90-8 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| LogP | ~2.11 (Moderate Lipophilicity) |

| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water.[1] |

| Key Functional Groups | Phenolic -OH (Antioxidant), Methoxy, Ethyl Ester (Reactive center). |

Application I: Lipase-Mediated Transesterification

Objective: Synthesis of amphiphilic antioxidants (e.g., Ethylene Glycol Hydroferulate) or polymer building blocks.

Rationale

EDHF is a superior acyl donor compared to dihydroferulic acid in lipase-catalyzed reactions. The ester bond activation energy is lower than the acid activation, and the reaction produces ethanol (volatile) rather than water, shifting the equilibrium toward synthesis. Candida antarctica Lipase B (CALB) exhibits high chemoselectivity for the ester moiety of EDHF, leaving the phenolic hydroxyl group intact, which preserves the antioxidant capacity of the molecule.

Protocol: Solvent-Free Transesterification

Enzyme: Novozym 435 (Immobilized CALB). Substrate: Ethyl Dihydroferulate (EDHF). Nucleophile: Ethylene Glycol (EG) or Glycerol.

Step-by-Step Methodology:

-

Preparation:

-

Dry Ethylene Glycol (EG) over molecular sieves (3Å) to reduce water content < 0.1% (Critical for suppressing hydrolysis).

-

Prepare a reaction mixture of EDHF in EG (Molar ratio 1:10 to drive equilibrium).

-

-

Enzyme Addition:

-

Add Novozym 435 (10% w/w relative to total substrate mass).

-

-

Incubation:

-

Incubate at 55°C with orbital shaking (400 rpm).

-

Note: Do not exceed 70°C; while CALB is thermostable, higher temperatures increase the risk of thermal oxidation of the phenolic group.

-

-

Monitoring:

-

Sample 50 µL aliquots at t=0, 1h, 4h, and 24h.

-

Dilute 1:20 in Methanol:Water (80:20) for HPLC analysis.

-

-

Termination & Purification:

-

Filter off the immobilized enzyme (can be recycled up to 5 times).[2]

-

Evaporate excess ethanol/EG under vacuum.

-

Pathway Visualization

Caption: Mechanism of CALB-mediated transesterification of EDHF. Removal of ethanol drives the reaction forward.

Application II: Feruloyl Esterase (FAE) Specificity Profiling

Objective: Differentiating FAE subclasses based on linker saturation.

Rationale

Feruloyl esterases are classified based on their substrate specificity.[3][4] While most FAEs hydrolyze Ethyl Ferulate (unsaturated), fewer hydrolyze EDHF (saturated). The flexible propionate chain of EDHF probes the "tunnel" depth and rigidity of the FAE active site.

-

Type A FAEs: Often prefer methoxy/hydroxyl substitutions but may show reduced activity on saturated linkers due to steric requirements for a rigid double bond.

-

Type B/C FAEs: May show broader promiscuity toward EDHF.

Protocol: Microplate Hydrolysis Assay

Buffer: 100 mM MOPS, pH 6.0 (Triton X-100 0.1% optional for solubility).

Step-by-Step Methodology:

-

Stock Solution:

-

Dissolve EDHF in DMSO to 100 mM.

-

-

Assay Setup (96-well plate):

-

Blank: 190 µL Buffer + 10 µL Substrate.

-

Test: 180 µL Buffer + 10 µL Enzyme Solution + 10 µL Substrate (Final conc: 5 mM).

-

-

Incubation:

-

Incubate at 37°C for 30 minutes.

-

-

Detection (UV Shift):

-

EDHF and Dihydroferulic Acid (DHFA) have distinct UV spectra.

-

Monitor absorbance at 320 nm (Ester) vs 280 nm (Acid product).

-

Validation: Run an HPLC endpoint to confirm hydrolysis if UV shift is subtle due to the loss of conjugation in the dihydro- form.

-

-

Quantification:

-

Calculate Specific Activity (U/mg) = (µmol DHFA released) / (min × mg enzyme).

-

Analytical Validation (HPLC Method)

To validate enzymatically generated products, use the following Reverse-Phase HPLC method. This separates the ester (substrate) from the acid (hydrolysis product) and transesterified products.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% B to 90% B over 15 mins; Hold 2 mins. |

| Detection | UV 280 nm (Phenol peak) and 320 nm. |

| Retention Times | Dihydroferulic Acid (~4.5 min) < EDHF (~9.2 min) |

Lignin Modeling: Oxidative Coupling

Objective: Simulating lignin polymerization or synthesizing dimers.

EDHF contains a guaiacyl (G-unit) motif. Upon treatment with Laccase (from Trametes versicolor) or Peroxidase (HRP), EDHF undergoes radical coupling. Unlike ferulates which form 5-5', 8-5', and 8-O-4' linkages stabilized by the double bond conjugation, EDHF forms a distinct set of dimers (primarily 5-5' biphenyls) due to the saturated tail preventing extended conjugation. This makes it an excellent negative control or comparator in lignin biosynthesis studies.

Caption: Oxidative dimerization of EDHF mediated by Laccase.

References

-

Guiavarch, Y., et al. (2025). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol. Royal Society of Chemistry. Link

- Significance: Establishes the protocol for CALB-mediated transesterification of ethyl dihydroferul

-

Pion, F., et al. (2013). Chemo-enzymatic preparation of new bio-based bis- and trisphenols. European Polymer Journal. Link

- Significance: Details the synthesis of epoxy resin precursors using EDHF.

- Uraji, M., et al. (2018).Enzymatic production of ferulic acid from defatted rice bran by feruloyl esterases from Aspergillus oryzae. Journal of Bioscience and Bioengineering.

-

Reiss, R., et al. (2014). Feruloyl esterases as biotechnological tools: current context, properties and applications. Critical Reviews in Biotechnology. Link

- Significance: Comprehensive review of FAE classification and substr

Sources

- 1. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant bios ... - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02821C [pubs.rsc.org]

- 3. Feruloyl Esterases for Biorefineries: Subfamily Classified Specificity for Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate in Plant Extracts

Abstract & Scientific Context

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate , is a phenylpropanoid ester. Structurally, it is the hydrogenated derivative of Ethyl Ferulate. While it exhibits significant antioxidant and anti-inflammatory properties, its quantification in plant matrices presents a unique analytical challenge: Artifact Formation.

Unlike its unsaturated counterpart (Ethyl Ferulate), Ethyl Dihydroferulate lacks the C=C double bond conjugation with the aromatic ring. This saturation shifts its UV absorption maximum from the typical ~320 nm (characteristic of hydroxycinnamic acids like ferulic acid) to 280 nm (characteristic of the guaiacol moiety). Furthermore, this compound can be generated artificially during extraction if plant materials containing dihydroferulic acid are processed with ethanol under acidic conditions or high heat (Fischer esterification).

This guide provides a robust, self-validating protocol to quantify native Ethyl Dihydroferulate while controlling for extraction artifacts.

Method Development Strategy

The "Ethanol Artifact" Decision Matrix

Before beginning extraction, the researcher must determine if the target analyte is native to the plant or a product of processing (e.g., in tinctures or fermented extracts like rice bran).

Figure 1: Decision matrix for solvent selection to prevent false-positive quantification due to artifact formation.

Experimental Protocol

Materials & Reagents[1]

-

Standard: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CAS: 61292-90-8), purity ≥ 98%.[1]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (98%).

-

Water: Ultrapure (18.2 MΩ·cm).

Sample Preparation (Artifact-Free Method)

This protocol uses Methanol to prevent the formation of ethyl esters from free acids.

-

Pulverization: Grind dried plant material to a fine powder (< 60 mesh).

-

Weighing: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube.

-

Extraction:

-

Add 5.0 mL of Methanol (Do NOT use Ethanol).

-

Vortex for 30 seconds.

-

Ultrasonicate for 30 minutes at 25°C (Avoid heat > 40°C to prevent degradation).

-

-

Clarification: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions (HPLC-UV)

The separation relies on a C18 stationary phase. Because the target is less polar than Ferulic Acid, a gradient with higher organic strength is required.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 10 µL |

| Detection | UV 280 nm (Primary), 320 nm (Reference for impurities) |

Gradient Program:

-

0–2 min: 15% B (Isocratic hold for polar acids)

-

2–15 min: 15% → 60% B (Linear gradient)

-

15–20 min: 60% → 95% B (Wash)

-

20–25 min: 15% B (Re-equilibration)

Note: Ethyl Dihydroferulate typically elutes between 10–12 minutes, significantly later than Dihydroferulic acid (approx. 4–6 min).

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range

Prepare a stock solution of the standard in Methanol (1.0 mg/mL). Dilute to create a 6-point calibration curve.

| Level | Concentration (µg/mL) | Acceptance Criteria |

| L1 | 1.0 | Signal-to-Noise (S/N) > 10 |

| L2 | 5.0 | Accuracy ± 15% |

| L3 | 10.0 | Accuracy ± 10% |

| L4 | 50.0 | Accuracy ± 5% |

| L5 | 100.0 | Accuracy ± 5% |

| L6 | 200.0 | Accuracy ± 5% |

Target Linearity:

Recovery & Matrix Effect

Since plant matrices are complex, perform a spike-recovery test.

-

Formula:

-

Acceptable Range: 85% – 115%.

Analytical Logic Diagram

The following diagram illustrates the flow of data processing and peak confirmation.

Figure 2: Data processing workflow for confirming analyte identity using Diode Array Detection (DAD).

References

-

PubChem. (n.d.).[2] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength. Molecules.[1][2][5][7][8][9][10] Retrieved January 29, 2026, from [Link]

-

SIELC Technologies. (2018). HPLC Method for Analysis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved January 29, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 4. CAS#:61292-90-8 | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | Chemsrc [chemsrc.com]

- 5. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | SIELC Technologies [sielc.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 3-(4-Hydroxy-3-methoxyphenyl)propionic acid = 96.0 T 1135-23-5 [sigmaaldrich.com]

- 9. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl ferulate | CAS#:4046-02-0 | Chemsrc [chemsrc.com]

Application Note: Metabolic Profiling and Stability Assessment of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

[1]

Executive Summary & Scientific Context

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate , is the ethyl ester of dihydroferulic acid (HMPA).[1] While HMPA is a well-documented gut microbiota metabolite of dietary polyphenols with significant antioxidant, anti-inflammatory, and neuroprotective properties, its hydrophilic nature often limits direct oral bioavailability.

The ethyl ester variant serves two critical roles in metabolic research:

-

Prodrug/Delivery System: Its increased lipophilicity facilitates passive diffusion across the intestinal epithelium, after which it is hydrolyzed to the active HMPA.

-

Flavor/Fragrance Metabolite: As a flavoring agent, its metabolic fate (hydrolysis and subsequent conjugation) is a key safety and pharmacokinetic parameter.[1]

This guide provides a rigorous framework for assessing the metabolic stability, hydrolysis kinetics, and bioactivation of Ethyl Dihydroferulate.

Chemical Properties & Handling[1]

Before initiating metabolic assays, ensure the compound is handled to prevent non-enzymatic degradation.

| Parameter | Specification |

| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol.[1] Poorly soluble in water.[1] |

| Storage | -20°C, desiccated. Protect from light.[1] |

| Stability | Susceptible to spontaneous hydrolysis in high pH buffers (> pH 8.0).[1] |

Metabolic Pathway Visualization

The primary metabolic clearance route for Ethyl Dihydroferulate is enzymatic hydrolysis mediated by Carboxylesterases (CES), followed by Phase II conjugation of the liberated phenol.

Figure 1: Predicted metabolic fate of Ethyl Dihydroferulate. The rate-limiting step for bioactivation is the esterase-mediated hydrolysis.

Protocol A: In Vitro Hydrolytic Stability Assay

Objective: To determine the intrinsic clearance (

Materials

-

Test System: Pooled Human/Rat Plasma or Liver Microsomes (0.5 mg/mL protein).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).[1]

-

Stock Solution: 10 mM Ethyl Dihydroferulate in DMSO.

Experimental Workflow

-

Pre-Incubation:

-

Initiation:

-

Spike the reaction mixture with the test compound (final concentration 1 µM, <0.1% DMSO).

-

Control: Include a "No Enzyme" control (buffer only) to rule out chemical instability.

-

Positive Control: Procaine or Diltiazem (known esterase substrates).[1]

-

-

Sampling:

-

Incubate at 37°C with shaking.

-

Aliquot 50 µL at time points: 0, 5, 15, 30, 60, and 120 minutes .

-

-

Quenching:

-

Immediately transfer aliquot into 150 µL of Stop Solution (Ice-cold ACN + IS).

-

Vortex for 30 seconds; Centrifuge at 4,000 rpm for 15 min at 4°C.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS.[1] Monitor depletion of Parent (Ester) and appearance of Metabolite (Acid).

-

Data Analysis Formula

Calculate the slope (

Protocol B: LC-MS/MS Bioanalytical Method[1]

Objective: High-sensitivity quantitation of the parent ester and the acid metabolite.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Flow Rate: 0.6 mL/min.[1]

Mass Spectrometry Settings (ESI Negative Mode):

-

Rationale: Phenolic compounds often ionize better in negative mode.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ethyl Dihydroferulate | 223.1 [M-H]⁻ | 135.0 / 179.0 | 20 / 15 |

| Dihydroferulic Acid | 195.1 [M-H]⁻ | 135.0 / 151.0 | 22 / 18 |

| Internal Standard | Depends on selection | - | - |

Note: Verify transitions with pure standards. The loss of the ethyl group (28 Da) or CO2 (44 Da) are common fragmentation pathways.

Protocol C: Experimental Workflow Diagram

This diagram illustrates the decision matrix for analyzing the stability data.

Figure 2: Decision tree for interpreting metabolic stability data.[1] Rapid disappearance of parent accompanied by acid formation indicates successful bioactivation.

References

-

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)

-

Ethyl Ferulate (Analog)

-

General Ester Hydrolysis Protocols

-

HMPA Muscle Function Effects

-

Chemical Identity (PubChem)

Sources

- 1. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]